molecular formula C21H17ClN2O2 B2987487 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether CAS No. 339009-75-5

4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether

Katalognummer: B2987487
CAS-Nummer: 339009-75-5
Molekulargewicht: 364.83
InChI-Schlüssel: ZCFDELSFKXFTBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{1-[(4-Chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a benzimidazole derivative characterized by a 1,3-benzimidazole core substituted with a (4-chlorobenzyl)oxy group at the 1-position and a phenyl methyl ether moiety at the 2-position. This compound shares structural similarities with several pharmacologically active benzimidazoles, which are known for their roles in medicinal chemistry, agrochemicals, and materials science .

Eigenschaften

IUPAC Name

1-[(4-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-25-18-12-8-16(9-13-18)21-23-19-4-2-3-5-20(19)24(21)26-14-15-6-10-17(22)11-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFDELSFKXFTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzimidazole moiety and a chlorobenzyl ether group, which contribute to its biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacodynamics, and potential therapeutic applications.

  • Molecular Formula : C21H17ClN2O2
  • Molecular Weight : 364.83 g/mol
  • CAS Number : 339009-75-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions requiring careful control of conditions to ensure high yield and purity. The process often includes:

  • Formation of the benzimidazole core.
  • Introduction of the chlorobenzyl ether group.
  • Methylation to yield the final product.

Biological Activity Overview

Research indicates that compounds similar to 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether exhibit various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Benzimidazole derivatives have been widely studied for their antimicrobial properties. A comparative analysis of similar compounds revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound NameMinimum Inhibitory Concentration (MIC)Activity Type
Compound N11.27 µMAntibacterial
Compound N81.43 µMAntibacterial
Compound N222.60 µMAntifungal

The above data highlight the effectiveness of certain benzimidazole derivatives in combating microbial infections, underscoring the potential of 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether as a lead compound for further development.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have also been extensively documented. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Compound NameIC50 (µM)Cell Line
Compound N95.85HCT116 (Colorectal)
Compound N184.53HCT116 (Colorectal)
5-FU9.99HCT116 (Standard Drug)

These findings indicate that some derivatives are more potent than established chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting that 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether could be a promising candidate for cancer treatment.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for assessing its therapeutic potential and safety profile. Interaction studies reveal that the compound may inhibit key enzymes involved in metabolic pathways, contributing to its biological activity.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been applied to assess the relationship between molecular structure and biological activity for benzimidazole derivatives. These studies help in predicting the efficacy of new compounds based on their structural features.

Case Studies

Recent research has focused on synthesizing new benzimidazole derivatives with enhanced biological activities:

  • Study on Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against various pathogens, showing promising results against resistant strains.
  • Anticancer Screening : New compounds were evaluated for their cytotoxicity against multiple cancer cell lines, with several exhibiting IC50 values lower than traditional chemotherapy drugs.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-Withdrawing Groups : Replacement of the 4-chlorobenzyl group with a 3-trifluoromethylbenzyl () increases molecular weight and electron-withdrawing effects, which may enhance pesticidal activity .
  • Hydrogen Bonding: Hydroxy and methoxy substituents () improve crystalline packing and solubility, as seen in the monoclinic P21/c structure .
  • Biological Activity : Piperazine-containing analogs () exhibit dopamine receptor binding, whereas thioether derivatives () may interact with metal ions or enzymes via sulfur coordination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.